molecular formula C17H14ClNO3S B3122868 methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 303987-91-9

methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No.: B3122868
CAS No.: 303987-91-9
M. Wt: 347.8 g/mol
InChI Key: DBTYVJZRLMSGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with a chlorobenzyl group and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate . This intermediate is then subjected to a series of reactions, including hydrazination, salt formation, and cyclization, to yield the desired benzothiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is unique due to its benzothiazine ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-22-17(21)12-4-7-15-14(8-12)19(16(20)10-23-15)9-11-2-5-13(18)6-3-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTYVJZRLMSGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125912
Record name Methyl 4-[(4-chlorophenyl)methyl]-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303987-91-9
Record name Methyl 4-[(4-chlorophenyl)methyl]-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303987-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(4-chlorophenyl)methyl]-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Reactant of Route 5
methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 4-(4-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.